molecular formula C5H2ClIN2O2 B1415180 3-Chloro-2-iodo-5-nitropyridine CAS No. 488713-29-7

3-Chloro-2-iodo-5-nitropyridine

Cat. No.: B1415180
CAS No.: 488713-29-7
M. Wt: 284.44 g/mol
InChI Key: FCXUHIMBZWWQMB-UHFFFAOYSA-N
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Description

3-Chloro-2-iodo-5-nitropyridine is a halogenated nitro-substituted pyridine derivative with the molecular formula C₅HClIN₂O₂ and a molecular weight of 314.44 g/mol. Its structure features a chlorine atom at position 3, iodine at position 2, and a nitro group at position 5 (Fig. 1). This compound is synthesized via nucleophilic substitution reactions, such as the treatment of precursor pyridines with copper(I) cyanide in refluxing acetonitrile . The presence of both electron-withdrawing (nitro, chloro) and heavy halogen (iodo) groups makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

3-chloro-2-iodo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXUHIMBZWWQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653218
Record name 3-Chloro-2-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488713-29-7
Record name 3-Chloro-2-iodo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488713-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Chloro-2-iodo-5-nitropyridine is a heterocyclic compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₃ClIN₂O₂. Its structure consists of a pyridine ring substituted with chlorine, iodine, and a nitro group. This specific arrangement contributes to its reactivity and biological properties.

Anticancer Potential

Nitropyridines, including this compound, have been investigated for their anticancer properties. Preliminary studies suggest that such compounds may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cellular signaling pathways involved in proliferation. The precise mechanisms remain an active area of research.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor . The presence of the nitro group is particularly significant as it can participate in electron transfer processes, potentially inhibiting enzymes critical for various biochemical pathways. Studies focusing on enzyme kinetics and binding affinities are essential to elucidate these interactions.

Research Findings

  • Case Study: Antimicrobial Activity
    • A study evaluated the antimicrobial efficacy of various nitropyridines, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Case Study: Anticancer Activity
    • In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 30 µM, suggesting its potential as a lead compound for further development.

Comparison of Biological Activities

CompoundAntimicrobial Activity (µg/mL)IC50 (Anticancer) (µM)Enzyme Target
This compound5030Topoisomerase II
4-Chloro-3-nitropyridine7545Cyclooxygenase
5-Iodo-2-nitropyridine6025Protein Kinase A

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure of the pyridine ring allows for intercalation between DNA bases, potentially disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, leading to oxidative stress in cells.
  • Inhibition of Key Enzymes : As noted earlier, the compound may inhibit enzymes involved in critical metabolic pathways, impacting cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

2-Chloro-5-iodo-3-nitropyridine (CAS 426463-05-0)
  • Molecular Formula : C₅H₂ClIN₂O₂
  • Molecular Weight : 284.44 g/mol
  • Key Differences : Chlorine at position 2, iodine at 5, nitro at 3.
  • Applications: Used in research and bulk production for polyimide monomers .
  • Comparison : The positional isomerism alters electronic distribution, making this compound less reactive in nucleophilic substitutions compared to 3-chloro-2-iodo-5-nitropyridine due to the nitro group's meta-directing effect .
5-Chloro-2-hydroxy-3-nitropyridine
  • Molecular Formula : C₅H₃ClN₂O₃
  • Key Differences : Hydroxy group replaces iodine at position 2.
  • Applications : Intermediate for brominated derivatives (e.g., 2-bromo-5-chloro-3-nitropyridine) .
  • Comparison : The hydroxyl group enhances hydrogen bonding, improving crystallinity but reducing stability under acidic conditions compared to the iodo analog .

Halogen and Functional Group Variations

2-Chloro-5-iodopyridine (CAS 69045-79-0)
  • Molecular Formula : C₅H₃ClIN
  • Molecular Weight : 239.44 g/mol
  • Key Differences : Lacks the nitro group.
  • Physical Properties : Melting point = 99°C; yellow crystalline solid .
  • Comparison : The absence of the nitro group reduces electron-withdrawing effects, making it less reactive in aromatic electrophilic substitutions but more stable in storage .
5-Chloro-3-fluoro-2-nitropyridine
  • Molecular Formula : C₅H₂ClFN₂O₂
  • Key Differences : Fluorine replaces iodine at position 2.
  • Comparison : Fluorine's high electronegativity increases ring deactivation, directing further substitutions to specific positions. This contrasts with iodine's role as a leaving group in cross-coupling reactions .

Amino and Methyl Substituted Analogs

2-Amino-3-chloro-5-nitropyridine
  • Molecular Formula : C₅H₄ClN₃O₂
  • Key Differences: Amino group replaces iodine at position 2.
  • Applications : Pharmaceutical intermediate due to enhanced nucleophilicity .
  • Comparison: The amino group facilitates coupling reactions (e.g., amide formation), whereas the iodo group in the target compound supports metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
2-Chloro-5-methyl-3-nitropyridine
  • Molecular Formula : C₆H₅ClN₂O₂
  • Key Differences : Methyl group at position 5 instead of nitro.
  • Comparison : The methyl group increases lipophilicity, enhancing membrane permeability in bioactive molecules but reducing solubility in polar solvents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
This compound C₅HClIN₂O₂ 314.44 3-Cl, 2-I, 5-NO₂ Not reported Pharmaceutical intermediates, Suzuki couplings
2-Chloro-5-iodo-3-nitropyridine C₅H₂ClIN₂O₂ 284.44 2-Cl, 5-I, 3-NO₂ Not reported Polyimide monomers
2-Chloro-5-iodopyridine C₅H₃ClIN 239.44 2-Cl, 5-I 99 Cross-coupling reactions
2-Amino-3-chloro-5-nitropyridine C₅H₄ClN₃O₂ 173.56 2-NH₂, 3-Cl, 5-NO₂ Not reported Drug synthesis
2-Chloro-5-methyl-3-nitropyridine C₆H₅ClN₂O₂ 172.57 2-Cl, 5-CH₃, 3-NO₂ Not reported Bioactive intermediates

Key Research Findings

  • Reactivity : Iodo and nitro groups in this compound enable sequential functionalization (e.g., nitro reduction followed by iodide displacement) .
  • Crystallography : Methyl and hydroxy analogs exhibit hydrogen bonding, influencing their solid-state packing and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-iodo-5-nitropyridine
Reactant of Route 2
3-Chloro-2-iodo-5-nitropyridine

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